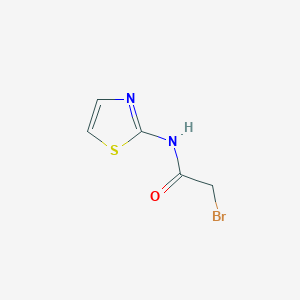

2-bromo-N-1,3-thiazol-2-ylacetamide

Description

The exact mass of the compound 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUYXPCLUSFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307944 | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73326-20-2 | |

| Record name | 73326-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-1,3-thiazol-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-bromo-N-1,3-thiazol-2-ylacetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Core Chemical Properties

This compound is a synthetic organic compound featuring a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a bromine atom and an acetamide group contributes to its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | [1][2] |

| CAS Number | 73326-20-2 | [1][2] |

| Molecular Formula | C₅H₅BrN₂OS | [1][2] |

| Molecular Weight | 221.08 g/mol | [1][3] |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CBr | [1] |

| InChI Key | AACUYXPCLUSFMI-UHFFFAOYSA-N | [1] |

| Physical Form | Solid (predicted) | [4] |

| Purity | ≥98% (typical from commercial suppliers) | [4] |

| Storage Temperature | 4°C, stored under nitrogen | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the bromoacetylation of 2-aminothiazole. While a specific detailed protocol for this exact compound is not widely published, a representative procedure for the synthesis of the parent compound, N-(thiazol-2-yl)acetamide, is provided below. This can be adapted for the synthesis of the bromo-derivative by using bromoacetyl chloride or bromoacetic anhydride.

Representative Experimental Protocol: Synthesis of N-(thiazol-2-yl)acetamide

This protocol describes the synthesis of the parent compound, which can be a precursor to this compound.

Materials:

-

2-aminothiazole

-

Acetyl chloride

-

Dry acetone

-

Acidified cold water

-

Ethyl acetate

Procedure:

-

A mixture of acetyl chloride (26 mmol) and 2-aminothiazole (26 mmol) is refluxed in dry acetone (60 ml) for two hours.[5][6]

-

After cooling, the reaction mixture is poured into acidified cold water.[5][6]

-

The resulting yellow solid is filtered and washed with cold acetone.[5][6]

-

Single crystals of the title compound suitable for analysis can be obtained by recrystallization of the solid from ethyl acetate.[5][6]

To synthesize this compound, a similar procedure could be followed using bromoacetyl chloride or by direct bromination of N-(1,3-thiazol-2-yl)acetamide under controlled conditions.[1]

Biological Activity and Potential Therapeutic Applications

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[1] Derivatives of N-(thiazol-2-yl)acetamide have emerged as a promising class of compounds in cancer research.

Anticancer Activity

Research indicates that N-(thiazol-2-yl)acetamide derivatives may exert their anticancer effects through multiple mechanisms, primarily by targeting key components of cell division and survival signaling pathways.[1]

Inhibition of Tubulin Polymerization:

Certain N-(thiazol-2-yl)acetamide derivatives have been identified as inhibitors of tubulin polymerization.[7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[7]

EGFR Kinase Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][9] Overexpression or mutation of EGFR is a common feature in many cancers. Some N-(thiazol-2-yl)acetamide derivatives have been shown to inhibit the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth.[2][9]

Induction of Apoptosis:

A primary mechanism of action for many anticancer agents is the induction of apoptosis. N-(thiazol-2-yl)acetamide derivatives have been observed to trigger apoptosis in cancer cells through the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[10][11] Activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3 and -7) leads to the systematic dismantling of the cell.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by N-(thiazol-2-yl)acetamide derivatives and a general workflow for assessing their anticancer activity.

Safety and Handling

The specific safety data for this compound is limited. However, based on the Safety Data Sheet for the closely related compound 2-Bromo-N-(thiazol-2-yl)acetamide from a commercial supplier, the following hazards are identified:

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).[4]

-

Signal Word: Danger.[4]

-

Pictograms: GHS06 (Toxic).[4]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. All waste should be disposed of according to institutional and local regulations.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in the development of new anticancer therapeutics. Its ability to be synthesized through established chemical routes and the known biological activities of the N-(thiazol-2-yl)acetamide scaffold make it an attractive candidate for further investigation. The primary mechanisms of action for this class of compounds appear to involve the disruption of microtubule dynamics and the inhibition of key signaling pathways that are often dysregulated in cancer. Further research is warranted to fully elucidate the specific chemical properties and therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of 𝑁-(۵-nitrothiazol-۲-yl)-۲-((۴-oxo-۳,۴-Dihydroquinazolin-۲-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors [en.civilica.com]

- 3. Buy this compound | 73326-20-2 [smolecule.com]

- 4. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 5. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-bromo-N-1,3-thiazol-2-ylacetamide: Molecular Structure, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 2-bromo-N-1,3-thiazol-2-ylacetamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and infectious diseases.

Molecular Structure and Properties

This compound is a synthetic organic compound featuring a core thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The molecule is further functionalized with a bromoacetamide group attached to the second position of the thiazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | [1][2] |

| CAS Number | 73326-20-2 | [1][2] |

| Chemical Formula | C₅H₅BrN₂OS | [1][2] |

| Molecular Weight | 221.08 g/mol | [1] |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CBr | [1] |

| InChI Key | AACUYXPCLUSFMI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and direct method is the bromoacetylation of 2-aminothiazole.[1] This reaction involves the acylation of the amino group of 2-aminothiazole with a bromoacetylating agent.

General Experimental Protocol: Bromoacetylation of 2-aminothiazole

This protocol is a generalized procedure based on the synthesis of similar N-thiazolyl acetamide derivatives.[5]

Materials:

-

2-aminothiazole

-

Bromoacetyl bromide or Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, 1,4-Dioxane, or Tetrahydrofuran)

-

Base (e.g., Triethylamine or Sodium Carbonate)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base (1.1-1.5 equivalents) to the solution to act as an acid scavenger.

-

Addition of Acetylating Agent: Cool the reaction mixture in an ice bath. Slowly add a solution of bromoacetyl bromide or chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled mixture with continuous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. If an organic solvent immiscible with water was used, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[1] The incorporation of a bromoacetamide moiety can further enhance these properties.

Anticancer Activity

Derivatives of N-(thiazol-2-yl)acetamide have emerged as a promising class of anticancer agents.[5] While specific data for this compound is limited, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action.

Table 2: In Vitro Antiproliferative Activity of Selected Thiazole-2-acetamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10a (A thiazole-2-acetamide derivative) | PC-3 (Prostate) | 7 ± 0.6 | [5] |

| Compound 10a (A thiazole-2-acetamide derivative) | MCF-7 (Breast) | 4 ± 0.2 | [5] |

| Compound 13d (A thiazole-2-acetamide derivative) | Tubulin Polymerization | 3.68 | [5] |

| Compound IV (A 2,4-disubstituted thiazole derivative) | Tubulin Polymerization | 2.00 ± 0.12 | [5] |

| Compound 4c (A thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |

| Compound 4c (A thiazole derivative) | HepG2 (Liver) | 7.26 ± 0.44 | [6] |

Note: The compounds listed are structurally related to this compound and are presented to illustrate the potential activity of this class of molecules.

One of the key mechanisms of action for some N-(thiazol-2-yl)acetamide derivatives is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are crucial for mitotic spindle assembly during cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7]

Furthermore, thiazole derivatives have been implicated in the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Diagram 2: Potential Signaling Pathway

Caption: A potential mechanism of action for this compound in cancer cells.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. The presence of the bromoacetamide group in this compound may contribute to its antimicrobial potential, possibly by acting as an alkylating agent and reacting with essential biomolecules in microorganisms.[1]

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its structural features suggest a potential for potent biological activity, particularly in the realm of anticancer and antimicrobial therapies. While further research is needed to fully elucidate its specific mechanisms of action and to obtain comprehensive experimental data, the information presented in this guide provides a solid foundation for future investigations into this promising compound. The exploration of its effects on tubulin polymerization and key signaling pathways like PI3K/Akt/mTOR could lead to the development of novel therapeutic agents.

References

- 1. Buy this compound | 73326-20-2 [smolecule.com]

- 2. 2-BROMO-N-(1,3-THIAZOL-2-YL)ACETAMIDE | CAS 73326-20-2 [matrix-fine-chemicals.com]

- 3. 73326-20-2|2-Bromo-N-(thiazol-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 4. 98946-75-9|2-Bromo-N-(6-methylbenzo[d]thiazol-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Compound 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide - Chemdiv [chemdiv.com]

An In-depth Technical Guide to 2-bromo-N-1,3-thiazol-2-ylacetamide

CAS Number: 73326-20-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-1,3-thiazol-2-ylacetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical properties, synthesis, potential biological activities, and analytical characterization.

Chemical Properties and Structure

This compound is a synthetic organic compound featuring a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. The molecule is further functionalized with a bromoacetamide group attached to the second position of the thiazole ring.[1] This combination of a reactive bromine atom and a biologically relevant thiazole scaffold makes it a versatile intermediate for further chemical modifications and a candidate for biological screening.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73326-20-2 | [2] |

| Molecular Formula | C₅H₅BrN₂OS | [2] |

| Molecular Weight | 221.07 g/mol | [2] |

| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | [2] |

| SMILES | O=C(CBr)NC1=NC=CS1 | |

| InChI Key | AACUYXPCLUSFMI-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound typically proceeds via the N-acylation of 2-aminothiazole with a bromoacetyl halide. While a specific detailed protocol for this exact compound is not widely available in the public domain, a general and reliable method can be extrapolated from standard organic synthesis procedures for similar compounds.

General Experimental Protocol: Bromoacetylation of 2-aminothiazole

This protocol is a representative procedure based on the synthesis of analogous N-acylthiazole derivatives.

Materials:

-

2-aminothiazole

-

Bromoacetyl bromide or bromoacetyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole in an appropriate volume of anhydrous solvent.

-

Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base to the solution to act as a scavenger for the hydrobromic acid byproduct.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride in the same anhydrous solvent to the cooled reaction mixture via a dropping funnel with continuous stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 2-bromo-N-1,3-thiazol-2-ylacetamide

This technical guide provides a comprehensive overview of 2-bromo-N-1,3-thiazol-2-ylacetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Nomenclature and Chemical Identity

IUPAC Name: 2-bromo-N-(1,3-thiazol-2-yl)acetamide[1][2][3]

Synonyms:

-

2-bromo-N-thiazol-2-ylacetamide

-

2-bromo-N-(1,3-thiazol-2-yl)acetamide[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 73326-20-2 | [1][2][3] |

| Molecular Formula | C5H5BrN2OS | [1][2] |

| Molecular Weight | 221.08 g/mol | [1] |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CBr | [1] |

| InChI Key | AACUYXPCLUSFMI-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods are bromoacetylation of 2-aminothiazole and direct bromination of N-(1,3-thiazol-2-yl)acetamide.

Bromoacetylation of 2-aminothiazole

This is a widely used method for the synthesis of α-haloacetamides.

Reaction:

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically pyridine or triethylamine, to the solution. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled 2-aminothiazole solution with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Direct Halogenation

This method involves the direct bromination of the acetylated precursor.

Experimental Protocol:

-

Starting Material: Synthesize N-(1,3-thiazol-2-yl)acetamide by reacting 2-aminothiazole with acetyl chloride in dry acetone.

-

Bromination: React N-(1,3-thiazol-2-yl)acetamide with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce the bromine atom at the second position of the acetamide group.[1]

Biological Activity and Potential Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound is a subject of interest for its potential antimicrobial and antiproliferative effects.[1]

Antimicrobial Properties

The thiazole ring is a core structure in many antimicrobial agents. The presence of a bromine atom in this compound may enhance its antimicrobial properties by increasing its lipophilicity, which can facilitate its transport across microbial cell membranes.[1]

Experimental Protocol: Broth Microdilution Assay

The antimicrobial susceptibility of the compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiproliferative Effects

Thiazole-based compounds have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines.[1] The mechanism of action is often attributed to the inhibition of specific enzymes or the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Potential Mechanism of Action: Induction of Apoptosis

While the specific signaling pathway for this compound is not yet fully elucidated, many thiazole derivatives exert their antiproliferative effects by inducing apoptosis through the caspase signaling cascade.

This pathway suggests that the compound may trigger the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and ultimately, programmed cell death or apoptosis. Further research is required to confirm this specific mechanism for this compound.

References

Spectroscopic and Synthetic Profile of 2-bromo-N-1,3-thiazol-2-ylacetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-1,3-thiazol-2-ylacetamide is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromoacetyl group appended to a thiazole ring, suggests potential as a versatile synthetic intermediate and a candidate for biological screening. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs, imparting a range of biological activities. The introduction of a bromoacetamide functional group provides a reactive handle for covalent modification of biological targets, making it a subject of interest for the development of targeted therapies.

This technical guide provides a summary of the available chemical and physical properties of this compound. However, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative spectral data (¹H NMR, ¹³C NMR, IR, and MS) or a detailed experimental protocol for its synthesis and purification at the time of this report. The information presented herein is based on general chemical principles and data for structurally related compounds.

Chemical Properties and Data

A summary of the basic chemical properties for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₅BrN₂OS |

| Molecular Weight | 221.08 g/mol [1] |

| CAS Number | 73326-20-2[1] |

| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CBr[1] |

Predicted Spectral Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the thiazole ring and the methylene protons of the bromoacetyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent functional groups.

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole H-4 | ~7.0-7.5 | Doublet |

| Thiazole H-5 | ~6.8-7.2 | Doublet |

| -CH₂-Br | ~4.0-4.5 | Singlet |

| -NH- | Broad signal, variable | Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for the five carbon atoms in the molecule.

| Predicted Carbon | Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165-170 |

| Thiazole C-2 | ~158-162 |

| Thiazole C-4 | ~135-140 |

| Thiazole C-5 | ~110-115 |

| -CH₂-Br | ~25-35 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by absorption bands corresponding to the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 |

| C=O Stretch (Amide) | 1650-1690 |

| C=N Stretch (Thiazole) | 1580-1620 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

| Ion | Predicted m/z |

| [M]⁺ (with ⁷⁹Br) | ~220 |

| [M+2]⁺ (with ⁸¹Br) | ~222 |

Experimental Protocols: A Generalized Approach

Synthesis of this compound

Materials:

-

2-Aminothiazole

-

Bromoacetyl bromide

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole in an anhydrous aprotic solvent.

-

Add a stoichiometric equivalent of a non-nucleophilic base to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled mixture with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization:

The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Whitepaper: An In-depth Technical Guide on the Potential Biological Activities of 2-bromo-N-1,3-thiazol-2-ylacetamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with a wide spectrum of biological activities. This technical guide focuses on 2-bromo-N-1,3-thiazol-2-ylacetamide, a halogenated thiazole derivative, and explores its potential as a bioactive agent. While direct experimental data on this specific compound is limited in publicly available literature, this paper provides a comprehensive overview of its chemical properties, synthesis, and, by extension, its probable biological activities based on the demonstrated efficacy of structurally related analogs. This guide details potential antimicrobial and anticancer activities, supported by quantitative data from close derivatives, and outlines the experimental protocols necessary for its evaluation. Furthermore, this document presents logical workflows and signaling pathway diagrams to guide future research and drug discovery efforts centered on this promising molecule.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug discovery, appearing in a variety of clinically approved drugs.[1][2] The incorporation of an acetamide moiety and a bromine atom, as seen in this compound, is anticipated to modulate its electronic properties and lipophilicity, potentially enhancing its interaction with biological targets.[1] This may lead to a range of biological effects, including but not limited to, antimicrobial and anticancer activities.[1][3] This document serves as a foundational guide for researchers looking to investigate the therapeutic potential of this compound.

Chemical Properties and Synthesis

2.1. Chemical Structure and Properties

-

IUPAC Name: 2-bromo-N-(1,3-thiazol-2-yl)acetamide

-

Molecular Formula: C₅H₅BrN₂OS[1]

-

Molecular Weight: 221.08 g/mol [1]

-

CAS Number: 73326-20-2[1]

2.2. Synthesis

The synthesis of this compound can be achieved through established organic chemistry routes. A primary method involves the reaction of 2-aminothiazole with bromoacetyl bromide or bromoacetic acid.

A generalized synthetic workflow is presented below:

Caption: Generalized synthesis of this compound.

Potential Biological Activities

Based on extensive research into thiazole derivatives, this compound is predicted to exhibit significant antimicrobial and anticancer properties.[1][3][4]

Anticancer Activity

Thiazole-containing compounds have been identified as potent anticancer agents, often acting as inhibitors of crucial cellular processes like tubulin polymerization.[5] The structural motif of this compound is similar to other reported tubulin polymerization inhibitors.

3.1.1. Quantitative Data from Structurally Related Compounds

The following table summarizes the in-vitro cytotoxic activity of various thiazole acetamide derivatives against human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Derivative 10a | Thiazole-2-acetamide with chalcone moiety | PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin | 4 ± 0.2 |

| MCF-7 (Breast) | 4 ± 0.2 | Sorafenib | 7 ± 0.3 | ||

| Derivative 4c | 2-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |

3.1.2. Proposed Mechanism of Action and Signaling Pathway

Many anticancer thiazole derivatives induce apoptosis by inhibiting tubulin polymerization, leading to cell cycle arrest. A proposed signaling pathway is illustrated below.

References

- 1. Buy this compound | 73326-20-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-bromo-N-1,3-thiazol-2-ylacetamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N-1,3-thiazol-2-ylacetamide is a halogenated heterocyclic compound belonging to the thiazole family, a class of molecules renowned for its diverse pharmacological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a particular focus on its synthesis, chemical properties, and putative biological activities. Due to a scarcity of direct quantitative data for this specific molecule, this review extends to structurally related thiazole acetamide derivatives to infer its potential therapeutic applications, particularly in the realms of antimicrobial and antiproliferative research. This guide summarizes key quantitative data from analogous compounds, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate further research and development in this area.

Introduction

Thiazole and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. The incorporation of an acetamide moiety and a bromine atom, as seen in this compound, is anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy. The bromine atom, a halogen, can increase lipophilicity, potentially improving membrane permeability, and can also participate in halogen bonding, a significant interaction in drug-receptor binding. This guide aims to consolidate the current knowledge on this compound and its analogs to serve as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

Based on available database information, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂OS | PubChem |

| Molecular Weight | 221.08 g/mol | PubChem |

| CAS Number | 73326-20-2 | Smolecule |

| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | Matrix Fine Chemicals |

| SMILES | C(C(=O)NC1=NC=CS1)Br | PubChem |

| XLogP3 | 1.6 | Smolecule |

Synthesis and Experimental Protocols

General Synthesis Workflow for N-thiazolyl Acetamides

The synthesis of N-thiazolyl acetamides typically proceeds via the reaction of 2-aminothiazole with an appropriate acylating agent. For the bromo-substituted target compound, this would involve bromoacetyl bromide or bromoacetic acid with a coupling agent.

Experimental Protocol for a Structurally Related Compound: 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide

The following protocol for a related compound provides insight into the potential reaction conditions.

Materials:

-

2-Methylphenylacetic acid

-

2-Aminothiazole

-

1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC)

-

Triethylamine

-

Dichloromethane (DCM)

-

Hydrochloric acid (aqueous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

Procedure:

-

Dissolve 2-methylphenylacetic acid (1 mmol), 2-aminothiazole (1 mmol), and EDC (0.01 mol) in 20 ml of dichloromethane.

-

Add triethylamine to the mixture and stir at 273 K (0 °C) for approximately 3 hours.

-

Pour the reaction mixture into 100 ml of ice-cold aqueous hydrochloric acid with stirring.

-

Extract the aqueous layer three times with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the product.

Biological Activities and Quantitative Data

Direct biological data for this compound is limited. However, the broader class of thiazole derivatives exhibits significant antimicrobial and antiproliferative activities. The data from structurally similar compounds are presented below to provide a comparative context for the potential efficacy of the target compound.

Antiproliferative Activity of Thiazole-2-acetamide Derivatives

Several studies have investigated the anticancer potential of thiazole-2-acetamide derivatives, with some compounds showing potent activity against various cancer cell lines.

| Compound ID | R₁ | R₂ | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 10a | H | H | Four cancer cell lines (average) | 6 | --INVALID-LINK-- |

| 10o | OCH₃ | CH₃ | Four cancer cell lines (average) | 7 | --INVALID-LINK-- |

| 13d | CH₃ | - | Four cancer cell lines (average) | 8 | --INVALID-LINK-- |

| Doxorubicin | - | - | Four cancer cell lines (average) | 5 | --INVALID-LINK-- |

| Sorafenib | - | - | Four cancer cell lines (average) | 8 | --INVALID-LINK-- |

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives are known for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 125-150 | --INVALID-LINK-- |

| Compound 12 | E. coli | 125-150 | --INVALID-LINK-- |

| Compound 12 | A. niger | 125-150 | --INVALID-LINK-- |

| Benzo[d]thiazole 13 | Gram-positive & Gram-negative bacteria | 50-75 | --INVALID-LINK-- |

| Benzo[d]thiazole 14 | Gram-positive & Gram-negative bacteria | 50-75 | --INVALID-LINK-- |

Potential Mechanisms of Action and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, related thiazole derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of tubulin polymerization.

Putative Antiproliferative Signaling Pathway

Thiazole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

This compound represents a molecule of interest within the pharmacologically significant thiazole class. While direct and comprehensive data on its biological activity are currently limited, the analysis of structurally related compounds suggests a strong potential for both antimicrobial and antiproliferative applications. The presence of the bromoacetamide moiety is a key structural feature that warrants further investigation for its role in target engagement and overall efficacy.

Future research should focus on the following areas:

-

Total Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for this compound, followed by thorough spectroscopic and crystallographic characterization.

-

Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC₅₀, GI₅₀, and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural motifs responsible for biological activity and to optimize lead compounds for improved potency and selectivity.

This technical guide serves as a starting point for these future investigations, providing a consolidated overview of the current landscape and highlighting the promising, yet underexplored, potential of this compound in drug discovery.

The Genesis and Evolution of Thiazole Acetamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities.[1][2] When combined with an acetamide functional group, the resulting thiazole acetamide scaffold gives rise to a class of compounds with profound therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and key developments of thiazole acetamide compounds, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Historical Perspective and Discovery

The journey of thiazole compounds began in 1887 when Arthur Hantzsch and J.H. Weber reported a novel method for synthesizing thiazole derivatives.[3] This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[3][4] This foundational discovery paved the way for the exploration of a vast chemical space of thiazole-containing molecules.

The evolution of thiazole acetamide chemistry has been driven by the quest for new drugs with improved efficacy and safety profiles. Researchers have systematically modified the thiazole acetamide core, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[9][10]

Synthetic Methodologies

The primary route to thiazole acetamide compounds involves a two-step process: the synthesis of the 2-aminothiazole core followed by N-acetylation.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains a widely used and efficient method for constructing the 2-aminothiazole ring.[4]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Reagents and Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

After cooling to room temperature, pour the reaction mixture into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Collect the resulting precipitate by filtration through a Buchner funnel.

-

Wash the filter cake with water.

-

Dry the solid product to obtain 2-amino-4-phenylthiazole.[11]

-

N-Acetylation of 2-Aminothiazoles

The 2-amino group of the thiazole ring can be readily acetylated using various acetylating agents.

Experimental Protocol: Synthesis of N-(thiazol-2-yl)acetamide

-

Reagents and Materials: 2-aminothiazole, acetyl chloride, dry acetone.

-

Procedure:

-

A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) in dry acetone (60 ml) is refluxed for two hours.

-

After cooling, the mixture is poured into acidified cold water.

-

The resulting yellow solid is collected by filtration and washed with cold acetone.

-

The crude product can be purified by recrystallization from ethyl acetate to yield N-(thiazol-2-yl)acetamide.[12]

-

Experimental Protocol: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide

-

Reagents and Materials: 2-aminothiazole, chloroacetyl chloride, glacial acetic acid, sodium acetate.

-

Procedure:

-

Dissolve 2-aminothiazole (0.05 mole) in 25 mL of glacial acetic acid containing a saturated solution of sodium acetate.

-

To this solution, add chloroacetyl chloride (0.06 mole) with stirring.[13]

-

The resulting 2-chloro-N-(thiazol-2-yl)acetamide is a versatile intermediate for further derivatization.[14][15]

Therapeutic Applications and Biological Activity

Thiazole acetamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazole acetamides. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10a | Tubulin Polymerization | 2.69 | [11] |

| 10o | Tubulin Polymerization | 3.62 | [5] |

| 13d | Tubulin Polymerization | 3.68 | [5] |

| Compound 8a | HeLa (cervical cancer) | 1.3 ± 0.14 | [16] |

| Compound 8a | U87 (glioblastoma) | 2.1 ± 0.23 | [16] |

| 4c | MCF-7 (breast cancer) | 2.57 ± 0.16 | [17] |

| 4c | HepG2 (liver cancer) | 7.26 ± 0.44 | [17] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

One of the key mechanisms of action for the anticancer effects of certain thiazole acetamides is the inhibition of tubulin polymerization.[11][18] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

Another identified mechanism is the induction of apoptosis through the activation of caspases, which are a family of proteases that play a central role in executing the apoptotic program.[19]

Experimental Protocol: Tubulin Polymerization Assay

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity or fluorescence of a reporter dye that binds to polymerized tubulin.

-

Materials: Purified tubulin, GTP, polymerization buffer, microplate reader.

-

Procedure (Fluorescence-based):

-

Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

The tubulin solution is allowed to polymerize in the presence of GTP (1 mM) and a fluorescence reporter (e.g., DAPI).

-

The test compound (thiazole acetamide derivative) is added at various concentrations.

-

The extent of polymerization is monitored by measuring the fluorescence intensity over time.[18][20]

-

Experimental Protocol: Caspase Activity Assay

-

Principle: Caspase activity can be measured using a colorimetric or fluorometric substrate that is cleaved by active caspases to produce a detectable signal.

-

Materials: Cell lysate from treated and untreated cells, caspase substrate (e.g., DEVD-pNA for caspase-3), reaction buffer, microplate reader.

-

Procedure (Colorimetric):

-

Induce apoptosis in cancer cells by treating them with the thiazole acetamide compound.

-

Prepare cell lysates from both treated and untreated cells.

-

In a microplate, add the cell lysate to a reaction buffer containing the colorimetric caspase-3 substrate DEVD-pNA.

-

Incubate the plate at 37°C to allow the active caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (p-NA).

-

Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.[21][22]

-

Anticholinesterase Activity

Thiazole acetamide derivatives have also emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[23] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[24]

Quantitative Data on Acetylcholinesterase Inhibition

| Compound ID | AChE IC50 (µM) | Reference |

| 2i | 0.028 ± 0.001 | [23] |

| 2g | 0.031 ± 0.001 | [23] |

| 2e | 0.040 ± 0.001 | [23] |

| 2b | 0.056 ± 0.002 | [23] |

| 2a | 0.063 ± 0.003 | [23] |

| 10 | 0.103 | [14] |

| 16 | 0.109 | [14] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of a substrate, acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.[12]

-

Materials: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), DTNB, phosphate buffer (pH 8.0), test compounds (thiazole acetamide derivatives), microplate reader.

-

Procedure (96-well plate format):

-

Prepare solutions of the test compound at various concentrations.

-

In the wells of a microplate, add phosphate buffer, AChE solution, and DTNB.

-

Add the test compound solution to the appropriate wells. A control well with solvent instead of the test compound should be included.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over a period of time.

-

The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control. The IC50 value is then determined from a dose-response curve.[12]

-

Conclusion

The discovery of the Hantzsch thiazole synthesis over a century ago laid the groundwork for the development of a vast and diverse family of thiazole-containing compounds. The subsequent introduction of the acetamide functionality has proven to be a highly effective strategy for modulating the biological activity of the thiazole scaffold. Thiazole acetamide derivatives have demonstrated significant potential in oncology and neurodegenerative diseases, with well-defined mechanisms of action. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this privileged chemical structure. The continued exploration of the chemical space around the thiazole acetamide core holds great promise for the discovery of next-generation medicines.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.neliti.com [media.neliti.com]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 22. mdpi.com [mdpi.com]

- 23. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-bromo-N-1,3-thiazol-2-ylacetamide solubility and stability

An In-depth Technical Guide to the Core Properties of 2-bromo-N-(1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the solubility and stability of 2-bromo-N-(1,3-thiazol-2-yl)acetamide is limited in publicly available literature. This guide provides an in-depth analysis based on the known properties of structurally related compounds, including N-bromoacetamide and various thiazole derivatives. The experimental protocols detailed below are generalized standard procedures for characterizing compounds of this class.

Introduction

2-bromo-N-(1,3-thiazol-2-yl)acetamide (CAS No. 73326-20-2) is a heterocyclic compound featuring a thiazole ring, an acetamide linker, and a reactive bromine atom.[1][2] Its molecular formula is C5H5BrN2OS, and it has a molecular weight of 221.08 g/mol .[1] The presence of the thiazole moiety, a common scaffold in pharmacologically active molecules, suggests potential applications in medicinal chemistry, including antimicrobial and anticancer research.[1][3] The bromoacetamide group is a reactive functional group, often utilized for covalent modification of biological macromolecules, particularly through reaction with thiol groups of cysteine residues. Understanding the solubility and stability of this compound is critical for its application in drug discovery and development, from initial screening to formulation.

Physicochemical Properties

A summary of the basic physicochemical properties of 2-bromo-N-(1,3-thiazol-2-yl)acetamide is provided below.

| Property | Value | Source |

| Molecular Formula | C5H5BrN2OS | [1][2] |

| Molecular Weight | 221.08 g/mol | [1] |

| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | [2] |

| CAS Number | 73326-20-2 | [2] |

Solubility Profile

Predicted Solubility of 2-bromo-N-(1,3-thiazol-2-yl)acetamide

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Sparingly Soluble | The presence of the polar thiazole and acetamide groups may offer some water solubility, but the overall molecule is not highly polar. The solubility of a related chloro-analog was found to be >26.5 µg/mL.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents like DMSO are generally good solvents for thiazole derivatives.[4] |

| Ethanol / Methanol | Soluble | Polar protic solvents are expected to solubilize the compound due to potential hydrogen bonding. |

| Dichloromethane (DCM) | Moderately Soluble | A less polar organic solvent that may still offer some solubility. |

| Hexane / Heptane | Insoluble | Non-polar aliphatic solvents are unlikely to dissolve this compound. |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of a compound.

3.1.1 Materials

-

2-bromo-N-(1,3-thiazol-2-yl)acetamide

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.1.2 Procedure

-

Add an excess amount of 2-bromo-N-(1,3-thiazol-2-yl)acetamide to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Inject the diluted samples and standards into the HPLC system.

-

Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve generated from the standards.

References

- 1. Buy 2-bromo-N-1,3-thiazol-2-ylacetamide | 73326-20-2 [smolecule.com]

- 2. 2-BROMO-N-(1,3-THIAZOL-2-YL)ACETAMIDE | CAS 73326-20-2 [matrix-fine-chemicals.com]

- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate (EVT-2825950) | 1351614-82-8 [evitachem.com]

- 6. 2-chloro-N-(1,3-thiazol-2-yl)acetamide | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide, a versatile intermediate in pharmaceutical chemistry and organic synthesis.[1] The compound serves as a valuable building block for the development of more complex thiazole derivatives, which are studied for potential antimicrobial and anticancer activities.[1]

Chemical Properties

| Property | Value |

| Molecular Formula | C5H5BrN2OS[2] |

| Molecular Weight | 221.07 g/mol [2] |

| CAS Number | 73326-20-2[2] |

| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide[2] |

Synthesis Protocol: Bromoacetylation of 2-Aminothiazole

This protocol is based on the general principle of N-acylation, a common method for forming amide bonds. Specifically, it is adapted from procedures for the synthesis of similar N-acyl-bromoacetamides.[3][4] The primary method involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct.

Materials and Equipment

Reagents:

-

2-Aminothiazole

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[3]

-

Base (e.g., Pyridine or Triethylamine)[3]

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)[3]

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer for characterization

Experimental Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve 2-aminothiazole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as pyridine or triethylamine (1.1 to 1.5 equivalents), to the solution.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.[3]

-

-

Addition of Bromoacetyl Bromide:

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture for several hours (typically 2-6 hours) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

-

Work-up:

-

Drying and Concentration:

-

Purification and Characterization:

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this synthesis, compiled from general procedures for similar reactions.

| Parameter | Value/Range | Notes |

| Equivalents of 2-Aminothiazole | 1.0 | Limiting reagent. |

| Equivalents of Bromoacetyl Bromide | 1.0 - 1.2 | Slight excess may be used to ensure complete reaction. |

| Equivalents of Base | 1.1 - 1.5 | To neutralize the HBr byproduct. |

| Reaction Temperature | 0 - 5 °C (addition), Room Temp (reaction) | Initial cooling is critical to control the reaction rate.[3] |

| Reaction Time | 2 - 6 hours | Monitor by TLC for completion.[3] |

| Typical Yield | 60-85% | Yields can vary based on reaction scale and purity of reagents. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route

An alternative approach involves the direct halogenation of N-(1,3-thiazol-2-yl)acetamide.[1] This method first requires the synthesis of the acetamide precursor, which can be achieved by reacting 2-aminothiazole with acetyl chloride.[5] The resulting N-(1,3-thiazol-2-yl)acetamide is then reacted with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, under controlled conditions to introduce the bromine atom.[1]

Workflow for Alternative Synthesis

Caption: Alternative two-step synthesis of the target compound.

References

Application Notes and Protocols: 2-bromo-N-1,3-thiazol-2-ylacetamide as a Versatile Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N-1,3-thiazol-2-ylacetamide is a key building block in the synthesis of a wide array of heterocyclic compounds, particularly those with significant pharmacological potential. Its unique structure, featuring a reactive bromine atom and an acetamide group on a thiazole core, makes it a valuable intermediate for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of derivatives with pronounced antimicrobial and potential anticancer activities.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] The introduction of a bromoacetyl group onto the 2-amino position of the thiazole ring yields this compound, a highly versatile intermediate. The presence of the electrophilic bromoacetyl moiety allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This intermediate is particularly useful in the synthesis of substituted aminothiazoles and fused heterocyclic systems like imidazo[2,1-b]thiazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3]

Synthesis of this compound

The primary method for the synthesis of this compound is the N-acylation of 2-aminothiazole with bromoacetyl bromide or a related bromoacetylating agent.

Experimental Protocol: Synthesis of 2-bromo-N-(1,3-thiazol-2-yl)acetamide

This protocol outlines the synthesis of the title compound via the reaction of 2-aminothiazole with bromoacetyl bromide.

Materials:

-

2-Aminothiazole

-

Bromoacetyl bromide

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

To this mixture, add a solution of bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods.

| Parameter | Expected Value |

| Molecular Formula | C₅H₅BrN₂OS |

| Molecular Weight | 221.08 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | ~4.0 (s, 2H, -CH₂Br), ~7.0 (d, 1H, thiazole-H), ~7.5 (d, 1H, thiazole-H), ~9.0 (br s, 1H, -NH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~29 (-CH₂Br), ~115 (thiazole-CH), ~140 (thiazole-CH), ~160 (C=O), ~165 (thiazole-C) |

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of various derivatives with potential therapeutic applications. The bromine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carbanions.

Synthesis of Substituted Aminothiazole Derivatives with Antimicrobial Activity

The reaction of this compound with various amines leads to the formation of 2-amino-N-(1,3-thiazol-2-yl)acetamide derivatives. These compounds have been shown to exhibit moderate to high antibacterial activity.[4]

Materials:

-

This compound

-

Substituted amine (e.g., butylamine, octylamine, piperidine, 3-fluoroaniline) (1.1 eq)

-

Potassium carbonate

-

Dichloromethane (DCM)

-

Saturated aqueous potassium carbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add the substituted amine (1.1 eq) and a saturated aqueous solution of potassium carbonate.

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-(substituted amino)-N-(1,3-thiazol-2-yl)acetamide.

| Substituted Amine | Product Yield (%) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| Butylamine | ~60% | Moderate | Moderate |

| Octylamine | ~61% | Moderate | Moderate |

| Piperidine | - | Moderate | Moderate |

| 3-Fluoroaniline | - | High | High |

| Data is generalized from similar reported syntheses and activities.[4] |

Synthesis of Imidazo[2,1-b]thiazole Derivatives

Cyclocondensation of this compound with various reagents can lead to the formation of fused heterocyclic systems such as imidazo[2,1-b]thiazoles. These scaffolds are of significant interest due to their diverse biological activities, including antiviral and antimycobacterial properties.[2]

Caption: Synthetic workflow for imidazo[2,1-b]thiazole derivatives.

Signaling Pathways and Biological Applications

Thiazole-containing compounds are known to interact with various biological targets. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication.[5] In the context of cancer, thiazole derivatives have been investigated as inhibitors of protein kinases and tubulin polymerization, pathways that are critical for cell proliferation and survival.[6]

Logical Relationship of Synthesis to Biological Activity

Caption: From intermediate to biological function.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a diverse range of biologically active heterocyclic compounds. The straightforward synthetic protocols and the potential for generating libraries of derivatives make it an important tool for researchers in medicinal chemistry and drug discovery. The application notes and protocols provided herein offer a foundation for the exploration of novel thiazole-based compounds with therapeutic potential. Further investigation into the structure-activity relationships of these derivatives will continue to drive the development of new and effective drugs.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irejournals.com [irejournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]